molecular formula C13H18INO2 B8147940 tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate

tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate

Cat. No.: B8147940
M. Wt: 347.19 g/mol
InChI Key: HPLWXDWRNBTPGH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a benzylamine moiety substituted with an iodine atom at the para position and a methyl group at the meta position of the phenyl ring. This compound is structurally related to a class of Boc-protected benzylamine derivatives, which are frequently employed in medicinal chemistry and organic synthesis as intermediates for drug discovery .

Properties

IUPAC Name

tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c1-9-7-10(5-6-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWXDWRNBTPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate typically involves the reaction of 4-iodo-3-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-iodo-3-methylbenzylamine+tert-butyl chloroformatetert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate\text{4-iodo-3-methylbenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-iodo-3-methylbenzylamine+tert-butyl chloroformate→tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization in medicinal chemistry applications.

Conditions Product Yield Source
Trifluoroacetic acid (TFA) in CH₂Cl₂N-[(4-iodo-3-methylphenyl)methyl]amine92%
HCl in dioxaneN-[(4-iodo-3-methylphenyl)methyl]amine85%

Mechanistic Insight :

  • Protonation of the carbamate oxygen weakens the C–O bond, facilitating cleavage to release CO₂ and tert-butanol .

  • The reaction tolerates the iodine substituent without competing side reactions.

Cross-Coupling Reactions

The aryl iodide moiety participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Conditions Product Yield Source
Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°CBiaryl derivatives75–88%

Key Observations :

  • Electron-deficient boronic acids enhance coupling efficiency due to the electron-rich nature of the iodophenyl ring .

  • Steric hindrance from the tert-butyl group slows reaction kinetics but improves regioselectivity .

Buchwald-Hartwig Amination

Conditions Product Yield Source
Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAryl amine derivatives68%

Nucleophilic Substitution

The iodine atom undergoes substitution with nucleophiles under transition-metal-free conditions.

Nucleophile Conditions Product Yield Source
NaN₃DMSO, 120°C, 12 hAzide derivative63%
KSCNDMF, 100°C, 8 hThiocyanate derivative58%

Limitations :

  • Steric bulk from the 3-methyl group reduces reaction rates compared to unsubstituted analogs .

Oxidation of the Methyl Group

The 3-methyl substituent on the phenyl ring is oxidized to a carboxylic acid under controlled conditions.

Conditions Product Yield Source
KMnO₄, H₂O, 70°C3-Carboxy-4-iodophenylmethyl carbamate41%
RuCl₃/NaIO₄, CH₃CN/H₂O, 50°C3-Carboxy-4-iodophenylmethyl carbamate55%

Notes :

  • Over-oxidation to CO₂ is minimized by using mild oxidizing agents .

Cycloaddition and Cyclization

The carbamate nitrogen participates in cyclization reactions to form heterocycles.

Reaction Type Conditions Product Yield Source
Intramolecular UllmannCuI, L-proline, DMF, 120°CQuinazolinone derivatives72%
Rh-catalyzed C–H activation[Rh(cod)Cl]₂, AgOTf, DCE, 80°CIsoindolinone derivatives65%

Mechanistic Pathway :

  • Ullmann coupling proceeds via a copper-mediated aryl amination .

  • Rhodium catalysts enable directed C–H functionalization at the ortho position relative to the carbamate .

Stability and Compatibility

  • Thermal Stability : Decomposes above 200°C without Boc cleavage.

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes slowly in aqueous acidic/basic media .

Scientific Research Applications

Pharmaceutical Intermediate

Tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate is utilized as a pharmaceutical intermediate in the synthesis of biologically active compounds. It plays a crucial role in the production of N-Boc protected anilines, which are essential for developing various drugs . The compound's ability to undergo palladium-catalyzed reactions makes it valuable for synthesizing complex structures with high efficiency.

Synthesis of Tetra-substituted Pyrroles

The compound has been used in the synthesis of tetra-substituted pyrroles, a class of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties . The reaction conditions involving tert-butyl carbamate allow for the selective formation of these pyrroles.

Drug Development

Research indicates that derivatives of this compound can be designed to target specific proteins involved in disease pathways. For example, compounds synthesized from this carbamate have shown potential as inhibitors for various kinases and receptors, which are critical in cancer therapy . The ability to modify the compound's structure enables the exploration of structure-activity relationships (SAR) that can lead to more effective therapeutic agents.

Targeted Protein Degradation

Recent studies have highlighted the role of carbamates, including this compound, in targeted protein degradation technologies such as PROTAC (Proteolysis Targeting Chimeras). These technologies leverage the compound's ability to bind to specific ligands, facilitating the degradation of unwanted proteins associated with diseases like cancer .

Case Study 1: Synthesis of Kinase Inhibitors

A study demonstrated that this compound was effectively used as an intermediate in synthesizing a novel class of kinase inhibitors. The resulting compounds exhibited potent activity against specific cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 2: Development of Antiviral Agents

In another case, researchers utilized this carbamate in synthesizing antiviral agents targeting viral proteases. The modifications made to the original structure allowed for enhanced binding affinity to the target enzyme, leading to promising results in preclinical trials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • tert-Butyl N-[(4-Bromo-3-methylphenyl)methyl]carbamate (41f): Substituents: 4-Bromo, 3-methyl. Molecular Weight: ~286.1 g/mol (estimated). Reactivity: Bromine supports cross-coupling reactions but is less reactive than iodine in electrophilic substitutions.
  • tert-Butyl N-[(4-Chloro-3-methylphenyl)methyl]carbamate :

    • Substituents: 4-Chloro, 3-methyl.
    • Molecular Weight: ~241.7 g/mol (estimated).
    • Reactivity: Chlorine offers moderate electronic withdrawal, influencing ring electrophilicity.
    • Applications: Common in VHL E3 ligase ligand libraries .
  • This compound :

    • Substituents: 4-Iodo, 3-methyl.
    • Molecular Weight: ~333.2 g/mol (estimated).
    • Reactivity: Iodine’s large atomic radius and polarizability enhance suitability for halogen-bonding interactions and metal-catalyzed couplings .

Electron-Donating and Withdrawing Groups

  • tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g): Substituents: 4-Bromo, 3-methoxy. Synthesis Yield: 16% via general procedure B .
  • tert-Butyl 2,4-difluorobenzylcarbamate (12) :

    • Substituents: 2,4-Difluoro.
    • Molecular Weight: ~257.3 g/mol.
    • Reactivity: Fluorine’s electronegativity enhances metabolic stability and lipophilicity, making it valuable in drug design .

Structural Isomers and Heterocyclic Analogues

  • tert-Butyl N-[(3-Chloro-4-methylphenyl)methyl]carbamate :

    • Substituents: 3-Chloro, 4-methyl (positional isomer of 41f).
    • Molecular Weight: 241.71 g/mol .
    • Steric Effects: Altered substituent positioning may influence steric hindrance in enzyme active sites.
  • tert-Butyl N-[(2-Bromothiophen-3-yl)methyl]carbamate: Substituents: 2-Bromo-thiophene. Molecular Formula: C₁₀H₁₄BrNO₂S. Applications: Thiophene rings confer distinct electronic properties and are prevalent in materials science .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications
This compound 4-Iodo, 3-methyl C₁₃H₁₆INO₂ ~333.2 Not reported Cross-coupling intermediates
tert-Butyl N-[(4-Bromo-3-methylphenyl)methyl]carbamate (41f) 4-Bromo, 3-methyl C₁₃H₁₆BrNO₂ ~286.1 Not specified VHL ligand libraries
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g) 4-Bromo, 3-methoxy C₁₃H₁₆BrNO₃ ~314.2 16% Medicinal chemistry scaffolds
tert-Butyl 2,4-difluorobenzylcarbamate (12) 2,4-Difluoro C₁₂H₁₅F₂NO₂ ~257.3 Not specified Antiviral agents
tert-Butyl N-[(3-Chloro-4-methylphenyl)methyl]carbamate 3-Chloro, 4-methyl C₁₂H₁₆ClNO₂ 241.71 Not reported Organic synthesis intermediates

Key Findings and Implications

  • Iodine vs. Bromine/Chlorine : The iodine substituent in this compound enhances its utility in transition-metal-catalyzed reactions compared to bromo or chloro analogues, albeit at a higher molecular weight .
  • Synthetic Challenges : Methoxy and fluorine substituents require tailored purification methods (e.g., column chromatography) due to polarity differences, as seen in compounds 41g and 12 .

Biological Activity

Tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group, an iodo-substituted aromatic ring, and a carbamate functional group. The presence of the iodine atom may enhance the compound's lipophilicity and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbamate moiety can form hydrogen bonds with amino acid residues in proteins, potentially modulating enzyme activities. Additionally, the iodo group can facilitate interactions with nucleophilic sites on proteins or enzymes, possibly leading to inhibition or activation of specific pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that carbamate derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7 breast cancer cells) .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases . In vitro studies have shown moderate protective effects against amyloid beta peptide aggregation.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeIC50 Value (µM)Targeted Cell Line/Enzyme
This compoundAnticancerTBDTBD
Similar Carbamate Derivative 1Anticancer0.06NCI-H522 (non-small cell lung)
Similar Carbamate Derivative 2Enzyme InhibitionTBDAcetylcholinesterase
M4 CompoundNeuroprotectionTBDβ-secretase

Case Studies

  • Anticancer Efficacy : A study investigated the effects of various carbamate derivatives on cancer cell lines. The results indicated that certain substitutions on the aromatic ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug design .
  • Neuroprotective Effects : Another case study assessed the potential neuroprotective effects of related compounds against amyloid beta-induced toxicity in astrocytes. The findings revealed that these compounds could reduce oxidative stress markers and improve cell viability, highlighting their therapeutic potential in Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate?

The compound is typically synthesized via carbamate coupling reactions. A common method involves condensation of tert-butyl carbamate derivatives with halogenated aromatic intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid group. For example, tert-butyl N-(3-chloro-2-methylphenyl)carbamate derivatives are synthesized via similar protocols . Modifications to the aryl halide (e.g., substituting chlorine with iodine) require careful control of reaction temperature (0–25°C) and inert atmospheres to avoid side reactions .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using HPLC or GC/MS with a polar stationary phase (e.g., C18 columns) and mobile phases like acetonitrile/water gradients. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic peaks for the tert-butyl group (~1.3 ppm in ¹H NMR) and carbamate carbonyl (~155 ppm in ¹³C NMR). Mass spectrometry (ESI or EI) verifies molecular weight (expected [M+H]+ ~362.2 g/mol) .

Q. What are the recommended storage conditions for this compound?

Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this carbamate?

Yield optimization involves:

  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Solvent selection : Dichloromethane (DCM) or THF improves solubility of iodinated intermediates.
  • Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions . Contradictions in reported yields (e.g., 60–85% in similar carbamates) may arise from iodine’s steric bulk, requiring extended reaction times (24–48 hrs) .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s stability and reactivity?

Replacing chlorine with iodine increases steric hindrance and polarizability, altering:

  • Crystallinity : Iodine’s heavy atom effect enhances X-ray diffraction resolution but may reduce crystal stability .
  • Reactivity : Iodine’s lower electronegativity (vs. chlorine) slows nucleophilic substitution but facilitates Ullmann coupling in downstream reactions . Stability studies under thermal stress (TGA/DSC) show decomposition onset at ~150°C, similar to tert-butyl N-(3-chlorophenyl)carbamate derivatives .

Q. What analytical methods resolve contradictions in reported spectral data for carbamate derivatives?

Discrepancies in NMR or IR spectra often stem from:

  • Solvent effects : Deuterated DMSO vs. CDCl3 shifts carbamate NH peaks (δ 5.2–6.1 ppm).
  • Tautomerism : Keto-enol equilibria in protic solvents alter carbonyl stretching frequencies (IR: 1680–1720 cm⁻¹) . Advanced 2D NMR techniques (e.g., HSQC, HMBC) and single-crystal X-ray diffraction (as in ) provide unambiguous assignments.

Methodological Challenges and Solutions

Q. How to mitigate competing side reactions during iodination steps?

  • Protection strategies : Use Boc groups to shield reactive amines before iodination .
  • Selective catalysts : Employ Pd(PPh₃)₄ for regioselective iodination at the 4-position of the phenyl ring .
  • Workup protocols : Quench excess iodine with sodium thiosulfate to prevent over-iodination .

Q. What computational tools predict the compound’s behavior in biological systems?

  • Docking studies : AutoDock Vina models interactions with enzymatic targets (e.g., proteases), leveraging the iodine atom’s van der Waals radius for binding pocket compatibility .
  • MD simulations : GROMACS assesses carbamate stability in aqueous environments, revealing hydrolysis susceptibility at pH < 4 .

Data Interpretation and Contradictions

Q. Why do toxicity profiles vary across structurally similar carbamates?

Contradictory ecotoxicity data (e.g., LC50 in Daphnia magna) arise from:

  • Bioavailability : Iodine’s lipophilicity increases membrane permeability vs. chlorine derivatives .
  • Metabolic pathways : Cytochrome P450-mediated deiodination reduces bioaccumulation potential . Standardized OECD Test Guideline 201 assays are recommended for cross-study comparisons .

Q. How to reconcile discrepancies in reported reaction conditions for carbamate synthesis?

Variations in solvent polarity, catalyst loading, and Boc deprotection methods (e.g., TFA vs. HCl/dioxane) lead to divergent outcomes. Systematic Design of Experiments (DoE) frameworks optimize parameters while minimizing batch-to-batch variability .

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